

# In-Depth Technical Guide: Dimethyl Pentadecanedioate (CAS 36575-82-3)

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## Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

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## Introduction

**Dimethyl Pentadecanedioate**, with the CAS number 36575-82-3, is the dimethyl ester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid. While specific, in-depth research and application data for this particular diester are limited in publicly accessible literature, this guide provides a summary of its known chemical and physical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of similar long-chain dicarboxylic acid dimethyl esters, which can serve as a foundational reference for researchers.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Dimethyl Pentadecanedioate** is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	36575-82-3	N/A
Molecular Formula	C <sub>17</sub> H <sub>32</sub> O <sub>4</sub>	N/A
Molecular Weight	300.43 g/mol	N/A
Melting Point	43-44 °C	N/A
Boiling Point (Predicted)	339.1 ± 10.0 °C	N/A
Density (Predicted)	0.950 ± 0.06 g/cm <sup>3</sup>	N/A
Topological Polar Surface Area (TPSA)	52.6 Å <sup>2</sup>	N/A
LogP (Predicted)	4.4037	N/A
Hydrogen Bond Acceptors	4	N/A
Hydrogen Bond Donors	0	N/A

## Experimental Protocols

Detailed, experimentally validated protocols for the synthesis and specific applications of **Dimethyl Pentadecanedioate** are not readily available in the scientific literature. However, the following sections describe generalized methodologies for the synthesis and analysis of long-chain dicarboxylic acid dimethyl esters, which can be adapted for this compound.

### General Synthesis of Long-Chain Dicarboxylic Acid Dimethyl Esters

The most common method for the synthesis of dimethyl esters from dicarboxylic acids is Fischer esterification. This involves reacting the dicarboxylic acid with an excess of methanol in the presence of an acid catalyst.

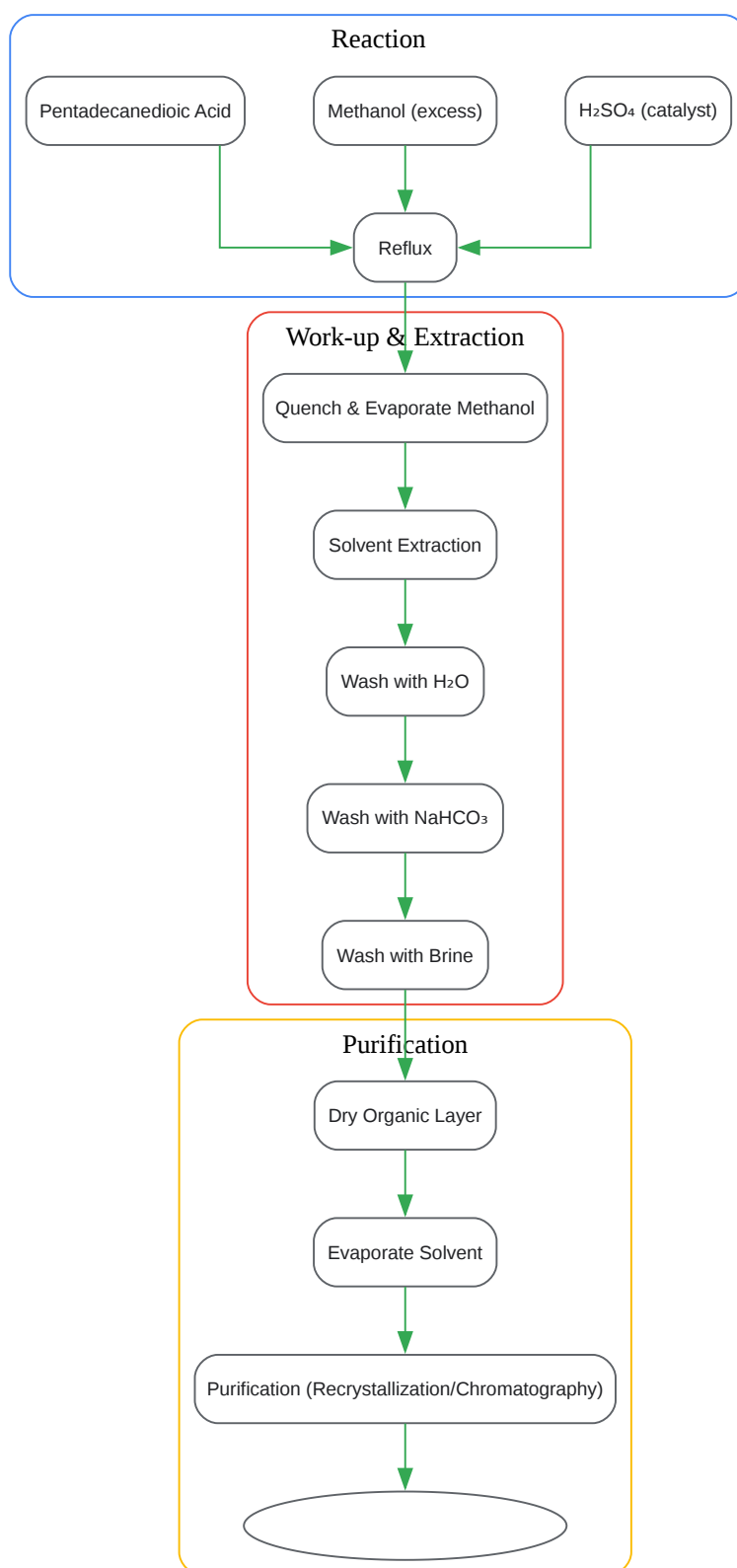
Materials:

- Pentadecanedioic acid

- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other acid catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve pentadecanedioic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude **Dimethyl Pentadecanedioate**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography.



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Generalized workflow for Fischer esterification.

## General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

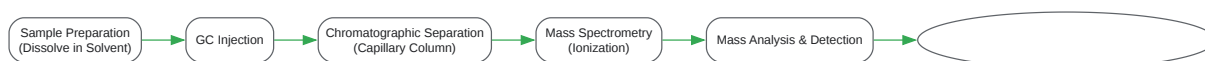
GC-MS is a standard technique for the identification and quantification of fatty acid methyl esters.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Procedure:

- Sample Preparation: Dissolve a known amount of **Dimethyl Pentadecanedioate** in a suitable volatile solvent (e.g., hexane, dichloromethane).
- Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample into the GC inlet.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the compound's boiling point and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the compound.
- Mass Spectrometry: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that is characteristic of the molecule.
- Data Analysis: The retention time and the mass spectrum are used to identify and quantify the compound by comparing them to a known standard.



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General workflow for GC-MS analysis.

## Applications and Biological Activity

Currently, there is a notable absence of specific data in peer-reviewed journals and patents regarding the applications of **Dimethyl Pentadecanedioate** in drug development, polymer science, or as a plasticizer.

Similarly, no studies have been identified that specifically investigate the biological activity of **Dimethyl Pentadecanedioate** or its involvement in any signaling pathways. While research on long-chain dicarboxylic acids (the parent di-acids) suggests they can play a role in metabolism, including the induction of peroxisomal  $\beta$ -oxidation, it is not known if the dimethyl ester form exhibits similar activity. The metabolic fate of **Dimethyl Pentadecanedioate** following administration has not been documented.

## Conclusion

**Dimethyl Pentadecanedioate** (CAS 36575-82-3) is a long-chain dicarboxylic acid dimethyl ester for which detailed technical information is scarce in the public domain. While its basic chemical and physical properties are known or can be predicted, there is a lack of specific, validated experimental protocols for its synthesis and use in various applications. Furthermore, its biological activity and potential roles in cellular signaling pathways remain unexplored. The generalized experimental workflows provided in this guide for the synthesis and analysis of similar compounds can serve as a starting point for researchers interested in investigating the properties and potential applications of **Dimethyl Pentadecanedioate**. Further research is required to elucidate the specific characteristics and functionalities of this molecule.

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